molecular formula C17H17N3O3S2 B2413749 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline CAS No. 1704988-29-3

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline

Cat. No. B2413749
M. Wt: 375.46
InChI Key: ACLQASCYLGBAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known to have a unique mechanism of action, which makes it an interesting subject of study for researchers.

Scientific Research Applications

Antiproliferative Activities

Studies have demonstrated the synthesis of quinoxaline derivatives showing considerable antiproliferative effects against various human cancer cell lines. For instance, novel quinoxaline analogues have been synthesized and tested for their growth inhibitory effect on cancer cells, with some compounds exhibiting significant antiproliferative activity. These findings suggest potential applications of these derivatives in cancer treatment research (Harishkumar, Nd, & Santhosha, 2018).

Catalysis and Chemical Synthesis

Quinoxaline derivatives have been employed as ligands in catalytic processes, particularly in the asymmetric hydrogenation of functionalized alkenes. Research has shown that certain quinoxaline derivatives, when used as ligands in rhodium complexes, exhibit excellent enantioselectivities and high catalytic activities. This highlights their utility in synthesizing chiral pharmaceutical ingredients, demonstrating their role in advancing synthetic chemistry (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Anticancer Potentials

Further research on quinoxaline-1,3,4-oxadiazole hybrids has identified their significant anticancer potential, particularly through the induction of apoptotic responses in cancer cells while maintaining low toxicity toward normal cells. This suggests a promising avenue for developing new anticancer agents based on quinoxaline derivatives (Ono, Ninomiya, Kaneko, Sonawane, Udagawa, Tanaka, Nishina, & Koketsu, 2020).

Fluorescent Properties

The synthesis of quinoxalinylium salts indicates the potential of quinoxaline derivatives as fluorescent materials. These compounds could be applied in the development of fluorescent probes and materials, expanding the utility of quinoxaline derivatives beyond pharmaceuticals into materials science (Koner & Ray, 2008).

Hypoxic-Cytotoxic Agents

Research on 2-quinoxalinecarbonitrile 1,4-di-N-oxides has explored their application as hypoxic-cytotoxic agents, particularly in targeting cancer cells under hypoxic conditions. This research underscores the therapeutic potential of quinoxaline derivatives in treating tumors with hypoxic microenvironments (Ortega, Morancho, Martinez‐Crespo, Sainz, Montoya, López de Cerain, & Monge, 2000).

properties

IUPAC Name

2-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxyquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c21-25(22,17-6-3-11-24-17)20-9-7-13(8-10-20)23-16-12-18-14-4-1-2-5-15(14)19-16/h1-6,11-13H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLQASCYLGBAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline

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